

Spectroscopic and Structural Elucidation of Glaucoside C: A Technical Overview

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This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Glaucoside C**, a steroidal glycoside of interest. Due to the limited public availability of the original spectral data for **Glaucoside C**, this document presents a detailed analysis of a closely related and well-characterized steroidal glycoside, Stauntoside M, isolated from Cynanchum stauntonii. The methodologies and data presented here serve as a representative example for the structural analysis of this class of compounds.

Introduction

Glaucoside C is a C21 steroidal glycoside first reported to be isolated from Cynanchum glaucescens. The structural elucidation of such complex natural products relies heavily on a combination of chromatographic separation techniques and sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the typical experimental protocols and presents the spectroscopic data in a structured format to aid in the understanding of the structural characterization of this class of molecules.

Data Presentation

The following tables summarize the quantitative NMR data for the representative steroidal glycoside, Stauntonside M.



Table 1: 1H NMR Spectroscopic Data for Stauntonside M (in C_5D_5N)



| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|----------------|-----------------------------|--------------|----------------------------|
| Aglycone | | | |
| 1 | 1.55, 2.10 | m | _ |
| 2 | 1.95, 2.25 | m | |
| 3 | 4.15 | m | |
| 4 | 1.60, 2.40 | m | |
| 5 | - | - | _ |
| 6 | 5.40 | br s | |
| 7 | 1.80, 2.05 | m | _ |
| 9 | 2.55 | m | _ |
| 10 | - | - | _ |
| 11 | 1.65, 1.90 | m | _ |
| 12 | 3.95 | dd | 10.0, 4.0 |
| 13 | - | - | |
| 15 | 2.15, 2.60 | m | _ |
| 16 | 4.85 | m | _ |
| 17 | 3.20 | d | 8.0 |
| 18 | 1.45 | S | |
| 19 | 1.20 | s | _ |
| 20 | - | - | _ |
| 21 | 2.25 | s | _ |
| Sugar Moieties | | | _ |
| Glc-1' | 4.90 | d | 7.5 |
| Glc-1" | 5.25 | d | 7.5 |



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Table 2: ¹³C NMR Spectroscopic Data for Stauntonside M (in C₅D₅N)



| Position | Chemical Shift (δ) [ppm] |
|----------------|--------------------------|
| Aglycone | |
| 1 | 38.5 |
| 2 | 30.0 |
| 3 | 78.0 |
| 4 | 39.5 |
| 5 | 141.0 |
| 6 | 121.5 |
| 7 | 32.0 |
| 8 | 40.5 |
| 9 | 50.0 |
| 10 | 37.0 |
| 11 | 21.5 |
| 12 | 75.0 |
| 13 | 175.0 |
| 14 | 85.0 |
| 15 | 35.0 |
| 16 | 78.5 |
| 17 | 62.0 |
| 18 | 15.0 |
| 19 | 19.0 |
| 20 | 210.0 |
| 21 | 31.0 |
| Sugar Moieties | |
| | |



| Glc-1' | 102.0 |
|---------|-------|
| Glc-1" | 102.5 |
| Glc-1"' | 101.5 |

Mass Spectrometry Data of Stauntonside M

The positive-ion HRESI-MS of Stauntonside M showed a pseudomolecular ion peak at m/z 961.4767 [M+Na]+, corresponding to the molecular formula C₄₈H₇₄O₁₈.

Experimental Protocols

The isolation and structural elucidation of steroidal glycosides from Cynanchum species generally follow a standardized workflow.

Isolation and Purification

- Extraction: The dried and powdered roots of the Cynanchum species are typically extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and nbutanol, to separate compounds based on their polarity.
- Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with gradient solvent systems, such as chloroform-methanol or methanol-water mixtures.[1]
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.[1]

Spectroscopic Analysis

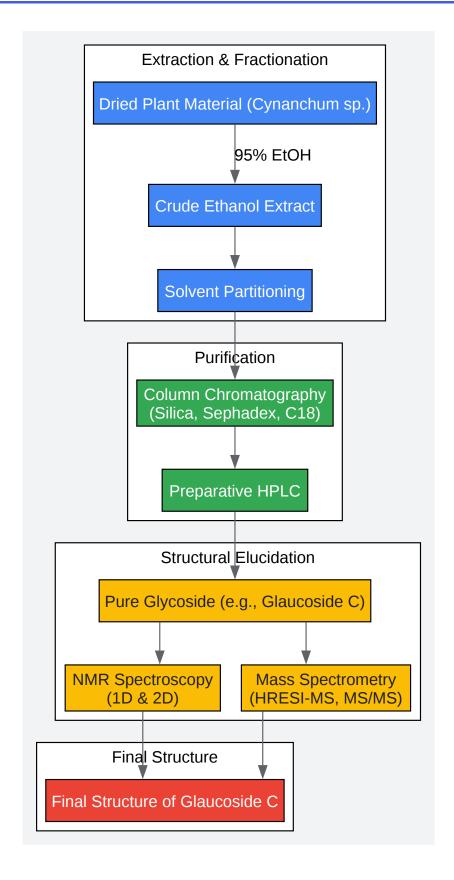


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples are typically dissolved in deuterated pyridine (C₅D₅N) or methanol (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard.[2] These experiments are crucial for determining the structure of the aglycone, identifying the sugar moieties, and establishing the glycosidic linkages.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the glycoside.[2] Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns, helping to elucidate the sequence and linkage of the sugar units.

Mandatory Visualization

The following diagrams illustrate the general workflow for the isolation and structural elucidation of steroidal glycosides and a logical relationship for their characterization.

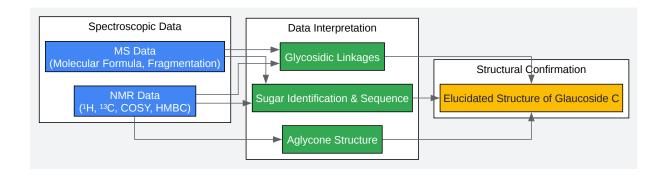




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Caption: Workflow for the isolation and structural elucidation of **Glaucoside C**.





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Caption: Logical relationship for the structural elucidation of **Glaucoside C**.

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